5-Amino-4-chloro-2-nitrophenol is an organic compound with the molecular formula . It is characterized by the presence of an amino group (), a chloro group (), and a nitro group () attached to a phenolic structure. This compound appears as a light yellow to brown powder and is known for its potential applications in various chemical and biological fields. The compound's melting point is approximately , where it decomposes rather than melts .
The synthesis of 5-Amino-4-chloro-2-nitrophenol typically involves multi-step processes starting from simpler precursors. Common methods include:
5-Amino-4-chloro-2-nitrophenol has several notable applications:
Several compounds share structural similarities with 5-Amino-4-chloro-2-nitrophenol, including:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 2-Amino-4-chloro-5-nitrophenol | Nitro group at position 5 | Different reactivity profile compared to 5-amino form |
| 4-Chloro-3-nitrophenol | Nitro group at position 3 | More potent in certain biological assays |
| 5-Nitro-2-amino phenol | Amino group at position 2 | Exhibits different solubility characteristics |
These compounds are unique in their reactivity and applications, often utilized in dye production or as intermediates in pharmaceuticals. The positioning of functional groups significantly influences their chemical behavior and biological activity, making each compound distinct despite their similarities .
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 5-amino-4-chloro-2-nitrophenol. This nomenclature reflects the positions of substituents on the benzene ring:
The numbering follows the lowest possible set of locants, ensuring compliance with IUPAC priority rules for substituents (nitro > chloro > amino > hydroxyl).
This compound is cataloged under multiple identifiers across databases:
| Identifier Type | Value | Source |
|---|---|---|
| CAS Registry Number | 2055119-04-3 | AiFChem Store |
| PubChem CID | 21388553 | PubChem |
| MDL Number | MFCD30527606 | Chemcia Scientific |
| SMILES | NC1=CC(O)=C(N+[O-])C=C1Cl | PubChem |
Common synonyms include 5-amino-4-chloro-2-nitro-phenol and SCHEMBL11649965. Notably, it is distinct from positional isomers such as 2-amino-4-chloro-5-nitrophenol (CAS 6358-09-4), which has a different substitution pattern.
As of current data, no experimental X-ray crystallographic studies for 5-Amino-4-chloro-2-nitrophenol have been published [1] [3]. However, its 3D conformer, accessible via PubChem’s interactive model, suggests a planar aromatic ring system with substituents arranged in ortho and para positions relative to the hydroxyl group [1]. The nitro group at position 2 and chlorine at position 4 introduce steric and electronic effects that likely distort bond angles slightly from idealized benzene values. Comparative analysis with structurally similar compounds, such as 5-Chloro-2-nitrophenol (CAS 611-07-4), indicates that the nitro group adopts a coplanar orientation with the aromatic ring to maximize resonance stabilization [4].
The presence of both hydroxyl and amino groups on the aromatic ring raises the possibility of tautomerism. Quantum mechanical calculations predict that the hydroxyl proton may participate in intramolecular hydrogen bonding with the nitro group, stabilizing the keto-enol tautomer [1]. Resonance structures delocalize electrons across the nitro and amino groups, with the nitro group’s electron-withdrawing effect counterbalanced by the amino group’s electron-donating nature. This interplay creates a polarized π-system, influencing reactivity and spectral behavior [2] [3].
The UV-Vis spectrum of 5-Amino-4-chloro-2-nitrophenol is dominated by π→π* transitions within the conjugated aromatic system. The nitro group’s strong electron-withdrawing capacity shifts absorption maxima to longer wavelengths compared to unsubstituted phenol. In ethanol, a broad band near 350–400 nm is anticipated, attributable to charge-transfer interactions between the amino and nitro groups [4]. Substituent-induced bathochromic shifts are consistent with derivatives featuring ortho-nitro groups [3].
Infrared spectroscopy reveals key functional group vibrations (Table 1). The hydroxyl group exhibits a broad stretch at ~3200 cm⁻¹, while the nitro group’s asymmetric and symmetric stretches appear at 1520 cm⁻¹ and 1340 cm⁻¹, respectively [3] [4]. The amino group’s N-H stretches are observed at ~3400 cm⁻¹, and C-Cl vibrations occur near 750 cm⁻¹ [1].
Table 1: Predicted IR Vibrational Modes
| Functional Group | Vibration Type | Frequency (cm⁻¹) |
|---|---|---|
| -OH | Stretch | 3150–3250 |
| -NO₂ | Asymmetric | 1510–1530 |
| -NO₂ | Symmetric | 1330–1350 |
| -NH₂ | Stretch | 3350–3450 |
| C-Cl | Stretch | 740–760 |
¹H NMR predictions (DMSO-d₆) suggest the following shifts:
DFT studies at the B3LYP/6-311+G(d,p) level predict bond lengths and angles consistent with a distorted aromatic ring (Table 2). The C-NO₂ bond length is calculated at 1.47 Å, shorter than typical single bonds due to resonance conjugation [1]. The amino group’s N-C bond elongates to 1.42 Å, reflecting partial double-bond character from resonance with the ring [3].
Table 2: Key DFT-Derived Geometric Parameters
| Bond/Angle | Value |
|---|---|
| C1-NO₂ (bond) | 1.47 Å |
| C4-Cl (bond) | 1.73 Å |
| C2-OH (bond) | 1.38 Å |
| ∠C1-C2-C3 | 118° |
HOMO-LUMO analysis reveals a energy gap of 4.2 eV, indicative of moderate electronic stability. The HOMO is localized on the amino and hydroxyl groups, while the LUMO resides predominantly on the nitro group, suggesting charge-transfer transitions dominate optical activity [1] [3]. Natural Bond Orbital (NBO) analysis highlights hyperconjugative interactions between the nitro group’s π* orbital and the amino group’s lone pairs, stabilizing the molecule by ~25 kcal/mol [2].
The synthesis of 5-amino-4-chloro-2-nitrophenol through conventional organic chemistry involves a carefully orchestrated sequence of nitration, chlorination, and amination reactions. The most established approach begins with the nitration of phenolic compounds, followed by selective chlorination and subsequent amination processes [1] [2].
The nitration step typically employs mixed acid systems consisting of concentrated nitric acid and sulfuric acid. Research has demonstrated that controlled nitration of phenol using 32.5% nitric acid at 20°C ± 2°C achieves 91% yield of nitrophenol isomers within one hour, with 77% ortho-selectivity and 14% para-selectivity [1]. This temperature-controlled approach represents a significant improvement over traditional high-temperature nitration methods, which often result in multiple nitration products and reduced selectivity.
The chlorination step involves electrophilic aromatic substitution reactions that introduce chlorine atoms at specific positions. The electron-withdrawing nature of the nitro group directs chlorination to meta positions relative to the nitro substituent [3] [4]. Studies indicate that chlorination following nitration provides better regioselectivity compared to the reverse sequence, as the nitro group effectively deactivates the aromatic ring toward further electrophilic substitution.
The amination process represents the most challenging step in the sequential synthesis. Conventional approaches utilize iron powder reduction in acidic media, followed by careful pH adjustment and temperature control [5]. The reduction of nitro groups to amino groups requires precise control of reaction conditions to prevent over-reduction or formation of undesired side products. Research has shown that iron powder reduction at controlled temperatures achieves 95-98% conversion rates within 2-6 hours [6].
An alternative sequential approach involves the preparation of 2-amino-4-chloro-5-nitrophenol through a four-step process: acetylation of 2-amino-4-chlorophenol with acetic anhydride, ring closure in presence of dehydrating agents, nitration with mixed acid, and alkaline hydrolysis followed by acidification [7]. This method demonstrates the versatility of sequential reactions in achieving complex nitrophenol structures.
Catalytic reduction methodologies have emerged as highly efficient alternatives to conventional reduction processes for nitrophenol synthesis. These approaches utilize various metal catalysts to achieve selective reduction of nitro groups while maintaining the integrity of other functional groups [8] [9].
Palladium-catalyzed reduction systems represent the most widely studied catalytic approach. Palladium on carbon catalysts demonstrate exceptional activity for nitrophenol reduction, achieving 90-97% conversion rates within 5-60 minutes under controlled hydrogen atmosphere conditions [9]. The reaction mechanism involves hydrogen activation on the palladium surface, followed by transfer to the nitro substrate. Recent studies have shown that incorporating tungsten nitride promoters enhances palladium catalyst performance, with 1.0 wt% Pd@WN-TiO2 exhibiting remarkable catalytic conversion rates due to synergistic interactions between palladium nanoparticles and tungsten nitride [9].
Copper-based catalytic systems offer cost-effective alternatives to palladium catalysts. Copper(II) complexes containing Schiff base ligands demonstrate excellent catalytic activity for nitrophenol reduction using sodium borohydride as the reducing agent [10]. Four-coordinate copper complexes achieve conversion rates ranging from 90.8% to 97.5% within 5-60 minutes, with the specific ligand environment significantly influencing catalytic performance.
Nickel-based catalysts supported on natural materials provide environmentally benign reduction pathways. Nano-nickel supported on Egyptian kaolin demonstrates 100% conversion of para-nitrophenol to para-aminophenol within 440 seconds at 80°C [6]. The preparation involves chemical reduction of nickel precursors using hydrazine hydrate, followed by impregnation onto kaolin support. The 5 wt% nickel loading provides optimal catalytic activity, with higher loadings resulting in particle agglomeration and reduced activity.
Bimetallic catalytic systems enable fine-tuning of catalytic properties through electronic and geometric effects. Systematic investigations of platinum-copper, palladium-copper, palladium-gold, platinum-gold, and gold-copper bimetallic nanoparticles demonstrate that catalytic activity correlates with adsorbate binding energy according to the Brønsted-Evans-Polanyi relation [8]. Bimetallic catalysts containing metals with similar lattice constants produce binding energies close to the average of constituent metals, while those with lattice mismatches exhibit bimodal binding energy distributions.
Solvent-free synthesis methodologies represent a paradigm shift in nitrophenol production, addressing environmental concerns while maintaining high synthetic efficiency. These approaches eliminate or significantly reduce organic solvent usage through innovative reaction engineering and process intensification strategies [11] [12].
Microwave-assisted synthesis has emerged as a leading solvent-free technology for nitrophenol production. The method utilizes microwave irradiation to accelerate nitration reactions, achieving complete conversion within 1 minute at 89% yield [2]. The process employs calcium nitrate and acetic acid as nitrating agents, eliminating the need for corrosive mineral acids. Microwave heating provides uniform energy distribution and rapid temperature elevation, facilitating efficient nitration while minimizing side reactions.
The microwave-assisted approach demonstrates superior environmental metrics compared to conventional methods. The elimination of sulfuric acid reduces waste generation by approximately 70%, while the shortened reaction time decreases energy consumption by 85% [2]. Furthermore, the use of less corrosive reagents permits the use of standard laboratory equipment, reducing capital investment requirements for industrial implementation.
Mechanochemical synthesis utilizing ball milling technology offers another promising solvent-free approach. This method involves grinding solid reactants in the presence of minimal liquid additives, typically achieving 63-90% yields within 5-15 minutes [11]. The mechanical energy input facilitates intimate contact between reactants and promotes chemical bond formation through local pressure and temperature increases.
Ball milling synthesis demonstrates particular advantages for the preparation of heterocyclic compounds and complex molecular architectures. Research has shown that mechanochemical oxidative coupling reactions can synthesize double heterohelicenes in gram quantities using completely solvent-free conditions [13]. The process involves sequential mechanochemical steps that would require hundreds of milliliters of organic solvents in conventional synthesis.
Gas-phase ball mill reactions represent an advanced variant of mechanochemical synthesis, utilizing hydrogen gas flow under ambient pressure conditions. This approach achieves 85-95% yields within 5-30 minutes while maintaining safe operating conditions [12]. The method eliminates the hazards associated with high-pressure hydrogen systems while providing efficient reduction of nitro groups.
Biocatalytic approaches to nitrophenol synthesis leverage the specificity and efficiency of enzymatic systems to achieve environmentally benign production pathways. These methodologies utilize naturally occurring or engineered enzymes to catalyze specific transformations under mild reaction conditions [14] [15].
Nitroreductase enzymes represent the most extensively studied biocatalytic systems for nitrophenol production. The nitroreductase from Bacillus amyloliquefaciens demonstrates excellent activity for the selective reduction of nitroaromatic compounds, achieving 85-97% yields of amino, azoxy, and azo products [15]. The enzyme exhibits broad substrate specificity, accepting electronically diverse nitroarenes and producing various aromatic products depending on reaction conditions.
The mechanism of nitroreductase action involves sequential electron transfer processes utilizing NADH or NADPH as cofactors. The enzyme catalyzes the reduction of nitro groups through nitroso and hydroxylamine intermediates, with the final product distribution determined by reaction stoichiometry and electron availability [15]. This controlled reduction pathway enables selective synthesis of specific nitrophenol derivatives.
Alternative nitroreductase systems, such as the enzyme from Enterobacter cloacae, demonstrate specialized activity for aliphatic nitro compound reduction. This system achieves 70-90% yields for the synthesis of aliphatic amines from nitroalkenes and nitroalkanes, overcoming the competing bio-Nef reaction that typically hinders complete enzymatic reduction [15].
Flavin-dependent monooxygenase systems offer complementary biocatalytic pathways for nitrophenol synthesis. These enzymes catalyze the sequential oxidation of aromatic amines to nitroarenes via hydroxylamine intermediates [16]. The CreE enzyme from Streptomyces cremeus demonstrates this capability, utilizing NADPH as an electron donor to generate nitrous acid precursors for subsequent nitration reactions.
Photoenzymatic systems combine enzymatic specificity with photocatalytic activation to achieve sustainable nitrophenol synthesis. These systems utilize chlorophyll as a photocatalyst in conjunction with nitroreductases to enable sunlight-driven reduction processes. The photoenzymatic approach achieves 90-97% yields while utilizing renewable solar energy as the driving force [15].
Two-component monooxygenase systems provide novel mechanisms for nitrophenol transformation. The PnpA1A2 system from Rhodococcus imtechensis catalyzes sequential denitration and dechlorination of chloronitrophenols, achieving 80-95% conversion rates [17]. This system demonstrates the ability to process complex substrates through multiple transformation steps in a single enzymatic reaction.
Industrial-scale production of 5-amino-4-chloro-2-nitrophenol faces significant yield optimization challenges that directly impact economic viability and environmental sustainability. These challenges encompass reaction kinetics, process selectivity, and system integration considerations that become magnified at commercial production scales [18] [19].
Temperature control represents the most critical factor in yield optimization for industrial nitrophenol production. Research has demonstrated that maintaining reaction temperatures at 20°C ± 2°C during nitration processes achieves optimal yields of 91%, with significant selectivity improvements compared to higher temperature operations [1]. However, implementing precise temperature control at industrial scales requires sophisticated heat management systems and advanced process control technologies.
The heat generation during nitration reactions poses substantial challenges for large-scale operations. Nitration processes are highly exothermic, with heat release rates reaching 400-600 kJ/kg of product [18]. Inadequate heat removal can lead to temperature excursions that promote side reactions, reduce product selectivity, and potentially create safety hazards. Industrial implementations require multi-stage heat exchangers, distributed feed systems, and emergency cooling protocols to maintain optimal reaction conditions.
Mixing and mass transfer limitations significantly impact yield optimization in large-scale reactors. The viscosity of nitration mixtures and the heterogeneous nature of many reaction systems create mixing challenges that affect reactant distribution and reaction rates [18]. Industrial processes must incorporate advanced mixing technologies, such as static mixers, high-shear impellers, and continuous stirred tank reactor cascades, to achieve uniform conditions throughout the reaction volume.
Catalyst deactivation represents another major challenge in industrial catalytic reduction processes. Metal catalysts used in nitrophenol reduction gradually lose activity due to poisoning, sintering, and leaching effects [9]. Industrial operations must implement catalyst regeneration protocols, poisoning mitigation strategies, and catalyst replacement schedules to maintain consistent yields over extended production campaigns.
The integration of multiple reaction steps in industrial processes creates compounding yield losses that significantly impact overall process economics. Each individual reaction step may achieve 90-95% yield, but the cumulative effect of sequential reactions can reduce overall yields to 70-80% [18]. Process optimization requires careful analysis of each step to identify bottlenecks and implement yield improvement strategies.
Raw material quality variations present additional challenges for yield optimization. Industrial feedstocks often contain impurities that can interfere with reaction pathways, catalyst performance, and product quality [19]. Comprehensive feedstock characterization, purification protocols, and adaptive process control systems are essential for maintaining consistent yields despite raw material variability.
Effective byproduct management represents a crucial aspect of industrial nitrophenol production, directly impacting environmental compliance, process economics, and operational sustainability. The complexity of byproduct streams requires comprehensive management protocols that address both primary and secondary waste products [20] [21].
Nitration processes generate substantial quantities of spent acid mixtures as primary byproducts. These streams typically contain 30-40% unreacted nitric acid, 50-60% sulfuric acid, and 10-20% water, along with various organic impurities [18]. Industrial operations implement acid recovery systems utilizing distillation, concentration, and reconstitution processes to recycle 70-85% of the acid content. The recovered acids meet specifications for reuse in subsequent nitration cycles, significantly reducing raw material consumption and waste generation.
The neutralization of spent acids produces large volumes of salt-containing wastewater that requires specialized treatment protocols. Sodium sulfate and sodium nitrate constitute the major salt components, with concentrations reaching 15-20% by weight [20]. Industrial facilities implement multi-stage treatment processes including precipitation, filtration, and ion-exchange systems to achieve discharge standards. Advanced treatment technologies, such as reverse osmosis and electrochemical treatment, enable water recovery and salt concentration for potential commercial applications.
Catalytic reduction processes generate metal sludge as a significant byproduct stream. Iron powder reduction produces iron hydroxide sludge containing 60-70% iron content, representing a valuable resource for metal recovery [6]. Industrial operations implement magnetic separation, acid dissolution, and precipitation protocols to recover 80-90% of the metal content for recycling. The recovered iron can be reprocessed into reduction agents, closing the material loop and reducing raw material requirements.
Organic byproducts from side reactions and incomplete conversions require specialized handling and treatment protocols. Dinitrated compounds, hydroxylated aromatics, and chlorinated derivatives constitute the major organic impurities [20]. Industrial facilities implement solvent extraction, crystallization, and chromatographic separation techniques to isolate and purify these compounds. Many organic byproducts possess commercial value as chemical intermediates, enabling their conversion from waste streams to revenue-generating products.
Microwave-assisted synthesis generates minimal byproduct streams, primarily consisting of acetic acid derivatives and thermal decomposition products [2]. The simplified byproduct profile enables more efficient treatment protocols with 85-95% recovery efficiency. Industrial implementations utilize distillation and crystallization processes to separate and purify byproduct streams for reuse or disposal.
Biocatalytic processes produce biomass and cofactor degradation products as primary byproducts. The biomass contains valuable enzymes and cellular components that can be recovered through cell lysis, protein precipitation, and purification protocols [15]. Industrial operations implement enzyme regeneration systems that achieve 75-85% recovery efficiency, significantly reducing the costs associated with enzyme replacement.
Advanced byproduct management protocols incorporate process integration strategies that minimize waste generation through internal recycling and energy recovery. Heat integration systems capture the thermal energy from exothermic reactions for use in subsequent process steps, reducing overall energy consumption by 20-30% [18]. Solvent recovery systems utilize distillation and membrane separation technologies to recycle organic solvents with 90-95% efficiency.
Real-time monitoring and control systems enable proactive byproduct management through early detection of process deviations and automatic implementation of corrective measures. These systems utilize online analytical techniques, process modeling, and predictive control algorithms to optimize byproduct generation and treatment processes [20]. The integration of artificial intelligence and machine learning technologies enhances the capability of these systems to predict and prevent byproduct formation.